Cas no 1706435-01-9 (2,4,6-Trifluoro-3-methylbenzoic acid)

2,4,6-Trifluoro-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid characterized by its trifluoromethyl and methyl substituents on the benzene ring. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing fluorine atoms enhance reactivity and stability. The methyl group further contributes to steric and electronic modulation, making it valuable for fine-tuning molecular properties in drug design. Its high purity and well-defined structure ensure consistent performance in cross-coupling reactions, esterifications, and other derivatization processes. The compound’s robustness under acidic and basic conditions also makes it suitable for diverse synthetic applications.
2,4,6-Trifluoro-3-methylbenzoic acid structure
1706435-01-9 structure
Product Name:2,4,6-Trifluoro-3-methylbenzoic acid
CAS No:1706435-01-9
MF:C8H5F3O2
MW:190.119313001633
CID:4611912
PubChem ID:23161361
Update Time:2025-11-01

2,4,6-Trifluoro-3-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Trifluoro-3-methylbenzoic acid
    • Inchi: 1S/C8H5F3O2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2H,1H3,(H,12,13)
    • InChI Key: SMHAFRPFOFMDIW-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=C(F)C=C(F)C(C)=C1F

Computed Properties

  • Exact Mass: 190.02416388g/mol
  • Monoisotopic Mass: 190.02416388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 37.3Ų

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2,4,6-Trifluoro-3-methylbenzoic acid Related Literature

Additional information on 2,4,6-Trifluoro-3-methylbenzoic acid

Introduction to 2,4,6-Trifluoro-3-methylbenzoic acid (CAS No. 1706435-01-9)

2,4,6-Trifluoro-3-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1706435-01-9, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms substituents, which often enhance their biological activity and metabolic stability. The structural motif of 2,4,6-Trifluoro-3-methylbenzoic acid consists of a benzene ring substituted with three fluorine atoms at the 2, 4, and 6 positions, along with a methyl group at the 3 position and a carboxylic acid functional group at the 1 position. Such structural features make it a valuable intermediate in the synthesis of various pharmacologically active compounds.

The introduction of fluorine atoms into aromatic systems is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, solubility, and metabolic half-life. In the case of 2,4,6-Trifluoro-3-methylbenzoic acid, the electron-withdrawing nature of fluorine atoms influences electronic distribution across the aromatic ring, which can alter reactivity and binding affinity to biological targets. This compound has been explored in several research contexts, particularly in the development of novel therapeutic agents where fluorinated benzoic acids exhibit promising properties.

Recent studies have highlighted the potential of fluorinated benzoic acids as scaffolds for drug discovery. For instance, derivatives of benzoic acid with fluorine substitutions have been investigated for their antimicrobial and anti-inflammatory activities. The specific arrangement of fluorine atoms in 2,4,6-Trifluoro-3-methylbenzoic acid may contribute to its unique interaction profiles with biological macromolecules. Research has demonstrated that such modifications can enhance binding affinity to enzymes and receptors, making these compounds attractive candidates for further development.

The synthesis of 2,4,6-Trifluoro-3-methylbenzoic acid typically involves multi-step organic reactions, often starting from commercially available precursors such as trifluoromethyl-substituted benzene derivatives. Advanced synthetic methodologies have been employed to achieve high yields and purity levels required for pharmaceutical applications. Techniques like palladium-catalyzed cross-coupling reactions and fluorochemical transformations are commonly utilized in its preparation. The efficiency and scalability of these synthetic routes are critical factors in determining its availability for industrial-scale production.

In addition to its pharmaceutical relevance, 2,4,6-Trifluoro-3-methylbenzoic acid has found utility in materials science and agrochemical research. Its unique electronic properties make it a candidate for use in organic electronics and as a precursor for specialty chemicals. The presence of fluorine atoms enhances thermal stability and chemical resistance, which are desirable traits in material applications. Furthermore, its structural framework can be modified to develop novel agrochemicals with improved efficacy against pests and diseases.

The pharmacological profile of 2,4,6-Trifluoro-3-methylbenzoic acid has been extensively studied in preclinical models. Preliminary findings suggest that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. The carboxylic acid moiety allows for further derivatization into esters or amides, which can expand its therapeutic potential. Researchers are exploring its role in modulating immune responses and reducing oxidative stress-related conditions. These studies underscore the importance of fluorinated benzoic acids as versatile building blocks in drug design.

The regulatory landscape for compounds like 2,4,6-Trifluoro-3-methylbenzoic acid is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with guidelines on safety testing and quality control is essential for its use in pharmaceutical applications. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and purity standards are met. As research progresses, additional clinical trials may be conducted to validate its therapeutic benefits and safety profile.

The environmental impact of fluorinated compounds is another consideration in their development and use. While fluorine atoms enhance biological activity, they can also pose challenges in environmental degradation. Efforts are underway to develop sustainable synthetic routes that minimize environmental footprint without compromising efficacy. Green chemistry principles are being applied to optimize processes for producing 2,4,6-Trifluoro-3-methylbenzoic acid, ensuring that future applications align with ecological responsibility.

Future directions in the study of 2,4,6-Trifluoro-3-methylbenzoic acid include exploring its potential as an intermediate for next-generation therapeutics. Advances in computational chemistry and high-throughput screening may accelerate the discovery of new derivatives with enhanced properties. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into viable clinical candidates. The continued investigation into this compound promises to contribute significantly to advancements in medicine and chemical science.

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